2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(1H-benzimidazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-6(5-13)9-11-7-3-1-2-4-8(7)12-9/h1-4,6,13H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMHBJACFTDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches for 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol
Direct synthesis of the target compound relies on established methods for benzimidazole (B57391) formation, adapted to incorporate the specific aminoalcohol side chain.
The most fundamental and widely used method for synthesizing the benzimidazole core is the cyclocondensation of an ortho-phenylenediamine (o-phenylenediamine) with a suitable carbonyl-containing precursor. nih.govnih.gov For the specific synthesis of this compound, the natural amino acid L-serine serves as an ideal precursor. nih.gov
This reaction involves heating o-phenylenediamine (B120857) with serine, typically in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. nih.govnih.gov The process begins with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carboxylic acid group of serine, forming a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, followed by tautomerization, yield the stable aromatic benzimidazole ring. A series of 2-substituted benzimidazole derivatives have been synthesized through a similar pathway by reacting o-phenylenediamine with various other amino acids. orientjchem.org
Table 1: Cyclocondensation Reaction Conditions for Benzimidazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Medium | Conditions | Product Type | Yield | Reference |
| o-Phenylenediamine | Serine | Hydrochloric Acid | Reflux | 2-(1-amino-2-hydroxyethyl)-1H-benzo[d]imidazole | Variable | nih.gov |
| o-Phenylenediamine | Various Amino Acids | Toluene | Reflux, 9h | 2-Alkanamino Benzimidazole Derivatives | 68.1% (for Glycine) | orientjchem.org |
| o-Phenylenediamine | Carboxylic Acids | Polyphosphoric Acid | High Temperature | 2-Substituted Benzimidazoles | Good | nih.gov |
| o-Phenylenediamine | Aldehydes | Sodium Metabisulfite | Reflux in Ethanol (B145695) | 2-Substituted Benzimidazoles | Good | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. While MCRs are utilized for the synthesis of various heterocyclic systems, including certain benzimidazole derivatives, specific pathways leading directly to this compound are not extensively documented in the reviewed literature. semanticscholar.org
Theoretically, a three-component reaction could be envisioned involving o-phenylenediamine, glyoxal (B1671930) (or a precursor), and ammonia. However, controlling the selective formation of the desired aminoalcohol side chain in such a one-pot reaction would be a significant challenge. The Biginelli reaction is a classic example of an MCR used to produce dihydropyrimidines, showcasing the power of this approach in heterocyclic synthesis. semanticscholar.org
Synthetic Routes to Structural Analogs and Derivatives of the this compound Core
The generation of analogs and derivatives is crucial for structure-activity relationship (SAR) studies. Modifications can be introduced at two primary locations: the benzimidazole nucleus and the aminoalcohol side chain.
The benzimidazole core offers several sites for derivatization. The most common modifications occur at the N-1 position of the imidazole (B134444) ring and on the fused benzene (B151609) ring.
N-Alkylation: The secondary amine (N-H) of the imidazole ring can be readily alkylated using various alkyl halides in the presence of a base. lookchem.comresearchgate.net Phase-transfer catalysts are sometimes employed to facilitate this reaction. This strategy allows for the introduction of a wide range of substituents, such as butyl or benzyl (B1604629) groups, onto the nitrogen atom. researchgate.netgoogle.com
Substitution on the Benzene Ring: Analogs with substituents on the aromatic ring are typically prepared by starting with a correspondingly substituted o-phenylenediamine. For example, using 4,5-dimethyl-o-phenylenediamine in the condensation reaction with serine would yield a dimethyl-substituted analog of the target compound. nih.gov This approach has been used to synthesize a variety of substituted benzimidazoles for evaluation as potential anticancer agents. nih.gov
Table 2: Examples of Benzimidazole Nucleus Derivatization
| Starting Material | Reagent | Conditions | Modification | Reference |
| 2-Substituted Benzimidazole | C3–C10 Alkyl Bromides | Phase-Transfer Catalyst, 30% aq. KOH | N-Alkylation | researchgate.net |
| Benzimidazole | Alkyl Halides | 50% aq. NaOH, SDS | N-Alkylation | lookchem.com |
| 5-chloro-2-nitroacetanilide | N-substituted piperazines | TEA, DMSO, 120 °C | Precursor for substituted o-phenylenediamine | nih.gov |
| 2-(chloromethyl)-N-tosyl-1-H-benzimidazole | S(+)-Phenylglycinol | - | Synthesis of chiral hybrids | researchgate.net |
The aminoalcohol side chain can be altered by employing different amino acid precursors during the initial cyclocondensation or by chemically modifying the existing side chain.
Varying the Amino Acid Precursor: A straightforward method for creating structural analogs is to replace serine with other amino acids in the condensation reaction with o-phenylenediamine. For instance, using aspartic acid or histidine would result in benzimidazole derivatives with different functionalized side chains. nih.gov
Post-Synthesis Modification: Chiral aminoalcohol-benzimidazole hybrids can be synthesized by reacting a pre-formed, functionalized benzimidazole, such as 2-(chloromethyl)-N-tosyl-1-H-benzimidazole, with various commercially available amino alcohols like S(+)-Phenylglycinol or S(-)-Phenylalaninol. researchgate.net This modular approach allows for the creation of a diverse library of compounds by varying the aminoalcohol component.
Green Chemistry Principles and Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for benzimidazoles, in line with the principles of green chemistry. chemmethod.com These approaches aim to reduce waste, eliminate the use of hazardous solvents, and lower energy consumption. eprajournals.comglobalresearchonline.net
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net For benzimidazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields. researchgate.netmdpi.com Many of these protocols are performed under solvent-free conditions, further enhancing their green credentials. globalresearchonline.netresearchgate.net
Use of Green Solvents and Catalysts: Traditional syntheses often rely on toxic organic solvents and harsh acidic conditions. eprajournals.com Green alternatives include using water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) as the reaction medium. chemmethod.comnih.govmdpi.com Furthermore, heterogeneous catalysts, Lewis acids, and even natural catalysts like waste curd water are being explored to replace corrosive reagents. chemmethod.commdpi.comtandfonline.com
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a key objective of green chemistry. eprajournals.comeprajournals.com Solvent-free synthesis of benzimidazoles, often coupled with microwave irradiation, minimizes waste and simplifies product purification. globalresearchonline.netresearchgate.netmdpi.com
Table 3: Comparison of Conventional vs. Green Synthetic Protocols for Benzimidazoles
| Feature | Conventional Method | Green Method | Advantage of Green Method | Reference |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Reduced reaction time, lower energy use | researchgate.net, researchgate.net |
| Solvent | Toxic Organic Solvents (e.g., Toluene) | Water, PEG, DES, or Solvent-Free | Reduced pollution and health hazards | nih.gov, chemmethod.com, globalresearchonline.net |
| Catalyst | Strong Mineral Acids (HCl, PPA) | Lewis Acids, Heterogeneous Catalysts | Milder conditions, catalyst recyclability | mdpi.com |
| Reaction Time | Several Hours | Minutes | Increased efficiency | researchgate.net, mdpi.com |
| Work-up | Often complex, requires neutralization | Simple filtration or extraction | Less waste, simpler process | nih.gov |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Amino Group (e.g., Acylation, Alkylation, Schiff Base Formation)
The primary amino group (-NH₂) attached to the chiral carbon is a key site for nucleophilic reactions. Its reactivity is fundamental to the synthesis of a wide array of derivatives.
Acylation: The amino group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. For instance, the reaction of similar 2-aminobenzimidazole (B67599) derivatives with carboxylic acids or their derivatives leads to the formation of amide linkages. This reaction is often facilitated by coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DMAP (4-dimethylaminopyridine) or DIPEA (N,N-diisopropylethylamine). nih.gov This transformation is a common strategy to produce carboxamide derivatives. nih.gov
Alkylation: N-alkylation of the amino group in amino alcohols can be achieved through various synthetic methods. One notable approach is the "hydrogen-borrowing" alkylation, where a primary alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced in situ. nih.gov This method allows for the formation of C-N bonds. While direct alkylation with alkyl halides is possible, it can sometimes lead to mixtures of mono- and di-alkylated products and may require protective group strategies to ensure selectivity, especially in a molecule with multiple nucleophilic sites. nih.gov
Schiff Base Formation: The primary amino group condenses with aldehydes and ketones to form Schiff bases, also known as imines (-N=CH-). This reaction typically occurs under reflux conditions, sometimes with a catalytic amount of acid. asrjetsjournal.orgniscpr.res.in The formation of the azomethine group is a versatile method for creating new C=N bonds and is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. asrjetsjournal.orgniscpr.res.in For example, 2-aminobenzimidazole derivatives react with various aldehydes to yield the corresponding Schiff bases. ijrpc.com
Table 1: Selected Reactions of the Amino Group
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Acylation | Carboxylic acid, HBTU, DIPEA, DMF | Carboxamide |
| Alkylation | Alcohol, [Cp*IrCl₂]₂, NaOtBu (Hydrogen-Borrowing) | Secondary or Tertiary Amine |
| Schiff Base Formation | Aldehyde or Ketone, Ethanol (B145695), Reflux | Imine (Schiff Base) |
Reactivity of the Hydroxyl Group (e.g., Esterification, Etherification)
The primary hydroxyl (-OH) group is another significant nucleophilic center within the molecule, enabling reactions like esterification and etherification.
Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid or promoted by a coupling agent. Esterification is a standard method for protecting the hydroxyl group or for modifying the molecule's physicochemical properties.
Etherification: The formation of an ether linkage (etherification) can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Care must be taken to control reaction conditions to avoid competing reactions at other nucleophilic sites, such as the amino group or the benzimidazole (B57391) nitrogens.
Reactivity at the Benzimidazole Nitrogen Atoms (N1, N3)
The benzimidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3). The N1 nitrogen is part of an NH group and is generally acidic, while the N3 nitrogen is basic. chemicalbook.com These nitrogens are key sites for alkylation and other electrophilic substitutions. chemicalbook.com
Due to annular tautomerism, the N1 and N3 positions are often chemically equivalent in an unsubstituted benzimidazole ring, leading to mixtures of N1 and N3 substituted products upon reaction. chemicalbook.com However, in 2-substituted benzimidazoles, electronic and steric factors can influence the regioselectivity of these reactions.
N-Alkylation: Alkylation at the benzimidazole nitrogen is a common transformation, typically achieved by treating the molecule with an alkyl halide in the presence of a base. lookchem.com The choice of base (e.g., NaOH, K₂CO₃) and solvent can influence the reaction's outcome. lookchem.comresearchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, have been employed to facilitate these reactions. researchgate.net The use of specific reagents can lead to selective N1-alkylation. rsc.orgacs.org For example, alkylation of 2-aminobenzimidazole with dichloroethylamine hydrochloride under phase transfer catalysis conditions results in substitution at the N1 position. researchgate.net
Table 2: N-Alkylation of the Benzimidazole Ring
| Reagent | Conditions | Product |
|---|---|---|
| Alkyl Bromide | 30% aq. KOH, Tetrabutylammonium hydrogen sulfate | N1-alkylated benzimidazole |
| Dichloroethylamine hydrochloride | K₂CO₃, Tetra-n-butylammonium bromide, DMF | N1-(2-aminoethyl)benzimidazole derivative |
Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring
The benzene portion of the benzimidazole ring system can undergo substitution reactions, although its reactivity is influenced by the fused imidazole (B134444) ring.
Electrophilic Aromatic Substitution: The benzimidazole ring system is generally susceptible to electrophilic attack. chemicalbook.com Theoretical calculations and experimental results show that positions 5 and 6 are the most reactive sites for electrophilic substitution, such as nitration and halogenation. chemicalbook.comlongdom.org For instance, the nitration of 2-amino-1-methylbenzimidazole (B158349) with potassium nitrate (B79036) in concentrated sulfuric acid yields a mixture of 5-nitro and 6-nitro derivatives. longdom.org
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) on the benzimidazole ring is less common and typically requires the presence of strong electron-withdrawing groups on the benzene ring or activation at the C2 position. nih.govthieme-connect.com For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo intramolecular SₙAr reactions where an N-pendant alkoxide displaces the nitro group. nih.gov The C2 position of the imidazole ring itself is prone to nucleophilic substitution, especially if a good leaving group is present. chemicalbook.comresearchgate.net
Coordination Chemistry and Metal Complex Formation
Ligand Properties of 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol
The functionality of this compound as a ligand is dictated by its electronic and structural characteristics, which influence its chelation modes and the stereochemistry of the resulting metal complexes.
This compound possesses three potential coordination sites: the imine nitrogen atom (N3) of the benzimidazole (B57391) ring, the nitrogen atom of the exocyclic amino group, and the oxygen atom of the hydroxyl group. This multi-dentate character allows it to form stable chelate rings with a central metal ion.
Bidentate (N,N) Chelation: The most common coordination mode is expected to be bidentate, involving the imine nitrogen of the benzimidazole ring and the nitrogen of the amino group. This arrangement leads to the formation of a thermodynamically stable five-membered chelate ring. This is analogous to the behavior of other amino-substituted benzimidazole derivatives which readily form stable complexes.
Tridentate (N,N,O) Chelation: The ligand can also potentially act as a tridentate ligand, with the hydroxyl group's oxygen atom participating in coordination along with the two nitrogen atoms. The feasibility of this mode depends on the nature of the metal ion, its preferred coordination number, and the reaction conditions. Similar behavior is observed in ligands like 2-(1H-Imidazol-1-yl)ethanol, where the hydroxyl group can participate in coordination. nbinno.com
Monodentate Coordination: In some cases, particularly in the presence of competing ligands or under specific steric constraints, the molecule might coordinate in a monodentate fashion, typically through the more basic imine nitrogen of the benzimidazole ring. jocpr.comjocpr.comresearchgate.net
The table below summarizes the potential binding sites of the ligand.
| Potential Donor Atom | Functional Group | Likely Role in Chelation |
| Imine Nitrogen | Benzimidazole | Primary binding site |
| Amino Nitrogen | Amino Group | Forms stable 5-membered chelate ring with imine N |
| Hydroxyl Oxygen | Alcohol | Potential third binding site for tridentate coordination |
A critical feature of this compound is the presence of a chiral center at the carbon atom bonded to the benzimidazole ring, the amino group, and the hydroxymethyl group. This chirality has significant implications for the stereochemistry of its metal complexes.
Enantiomers: The ligand exists as a pair of enantiomers, (R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol and (S)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol.
Stereospecific Complexes: The use of an enantiomerically pure form of the ligand can lead to the synthesis of stereospecific or enantiomerically pure metal complexes. This is particularly relevant in the design of asymmetric catalysts.
Diastereomers: When a racemic mixture of the ligand is used to form a complex that contains other sources of chirality (such as another chiral ligand or a chiral metallic center), a mixture of diastereomers can be formed. These diastereomers may have different physical and chemical properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.
Complexes with transition metals are of particular interest due to their varied coordination geometries, magnetic properties, and catalytic activities. uomustansiriyah.edu.iq The synthesis generally involves mixing stoichiometric amounts of the ligand and a transition metal salt (e.g., chlorides, sulfates, or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in a solvent such as ethanol (B145695) or methanol, often with gentle heating to facilitate the reaction. niscpr.res.injocpr.comiosrjournals.org The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. uobaghdad.edu.iq
The table below outlines a general synthetic approach for related benzimidazole complexes.
| Metal Ion | Typical Metal Salt | Solvent | General Reaction Conditions |
| Copper(II) | CuCl₂·2H₂O | Ethanol | Reflux for several hours |
| Nickel(II) | NiCl₂·6H₂O | Methanol | Stirring at room temperature or reflux |
| Cobalt(II) | Co(CH₃COO)₂·4H₂O | Ethanol/DMF | Reflux with stirring |
| Zinc(II) | ZnSO₄·7H₂O | Aqueous Ethanol | Stirring at room temperature |
While less common in the literature for this specific class of ligands, complexes with main group metals can also be synthesized. For instance, a lead (Pb) complex of a related benzimidazole ligand has been reported. researchgate.net The synthetic methodology is similar to that for transition metals, involving the reaction of the ligand with a salt of the desired main group element (e.g., Pb, Sn, Mg) in an appropriate solvent.
Structural Elucidation of Coordination Compounds
Definitive structural information is obtained through single-crystal X-ray diffraction, which provides precise details on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. researchgate.netresearchgate.netmdpi.com However, a variety of other techniques are routinely employed for characterization.
The following table summarizes the key techniques used for the structural elucidation of these coordination compounds.
| Technique | Purpose | Information Obtained |
| FT-IR Spectroscopy | Identify coordination sites | Shifts in vibrational frequencies (e.g., ν(N-H), ν(O-H), ν(C=N)) upon complexation indicate which donor atoms are involved in bonding to the metal ion. jocpr.comiosrjournals.orgekb.eg |
| UV-Vis Spectroscopy | Determine electronic structure and geometry | Provides information on d-d electronic transitions and charge-transfer bands, which are characteristic of the coordination geometry (e.g., octahedral, tetrahedral). uomustansiriyah.edu.iqiosrjournals.orguobaghdad.edu.iq |
| NMR Spectroscopy (¹H, ¹³C) | Confirm ligand structure and study complex in solution | Chemical shifts can change upon coordination, confirming the binding of the ligand. Useful for studying diamagnetic complexes. jocpr.comiosrjournals.org |
| Elemental Analysis (C,H,N) | Determine stoichiometry | Confirms the empirical formula of the synthesized complex by comparing experimental and calculated weight percentages of carbon, hydrogen, and nitrogen. uomustansiriyah.edu.iqijrpc.com |
| Molar Conductivity | Assess ionic nature | Measurements in solution (e.g., DMF, DMSO) distinguish between electrolytic and non-electrolytic complexes, indicating whether anions are part of the coordination sphere. researchgate.netuomustansiriyah.edu.iqekb.eg |
| Magnetic Susceptibility | Determine magnetic properties and geometry | Measures the magnetic moment of the complex, which helps in determining the number of unpaired electrons and inferring the geometry of paramagnetic metal centers (e.g., Co(II), Ni(II), Cu(II)). uomustansiriyah.edu.iqiosrjournals.orguobaghdad.edu.iq |
| Single-Crystal X-ray Diffraction | Definitive 3D structure determination | Provides precise data on bond lengths, bond angles, coordination geometry, and crystal packing in the solid state. researchgate.netresearchgate.netmdpi.com |
| Mass Spectrometry | Determine molecular weight | Confirms the molecular weight of the ligand and the complex, aiding in formula determination. iosrjournals.orgijrpc.com |
Catalytic Applications
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. The solubility of 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol in various organic solvents would make it suitable for such applications.
Role as Ligands in Organometallic Catalysis
The benzimidazole (B57391) moiety is a well-known structural motif in ligands for transition metal catalysis. The nitrogen atoms of the imidazole (B134444) ring can coordinate to a metal center, and the appended amino alcohol can provide additional coordination points, forming a stable chelate complex. Chiral β-amino alcohols are effective ligands in asymmetric catalysis, such as in ruthenium-catalyzed asymmetric transfer hydrogenation. The inherent chirality of this compound suggests its potential as a chiral ligand for a variety of asymmetric transformations.
Table 1: Potential Organometallic
| Catalytic Reaction | Potential Metal Catalyst | Role of the Ligand |
|---|---|---|
| Asymmetric Hydrogenation | Ruthenium, Rhodium, Iridium | Chiral directing group, enhancing enantioselectivity |
| Asymmetric C-C Bond Formation | Copper, Palladium, Zinc | Stabilizing the metal center, inducing asymmetry |
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The bifunctional nature of this compound, possessing both hydrogen-bond donating and accepting groups, makes it an attractive candidate for an organocatalyst. Chiral 2-aminobenzimidazole (B67599) derivatives have been successfully employed as organocatalysts in enantioselective reactions. researchgate.net For instance, they have been used in the asymmetric α-chlorination of β-ketoesters and 1,3-diketone derivatives. researchgate.net The presence of the amino alcohol functionality could allow for a dual activation mechanism, where the amine group activates the electrophile and the benzimidazole moiety activates the nucleophile, or vice-versa.
Table 2: Potential Organocatalytic Applications
| Reaction Type | Proposed Activation Mode | Expected Outcome |
|---|---|---|
| Aldol Reaction | Enamine/Iminium catalysis | Asymmetric C-C bond formation |
| Michael Addition | Hydrogen bonding activation | Enantioselective conjugate addition |
Heterogeneous Catalysis
For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst recovery and reuse. The functional groups on this compound allow for its immobilization on solid supports.
Immobilization Strategies on Solid Supports
The immobilization of organic catalysts onto solid supports is a key strategy for developing recyclable and sustainable catalytic systems. The amino and hydroxyl groups of this compound provide convenient handles for covalent attachment to various solid supports.
Table 3: Immobilization Strategies
| Solid Support | Functional Group for Attachment | Linkage Type |
|---|---|---|
| Silica Gel (SiO₂) | Hydroxyl group | Ether or ester bond |
| Polymer Resins | Amino group | Amide or amine linkage |
| Graphene Oxide | Hydroxyl or Amino group | Covalent bonding via surface functional groups |
Catalytic Activity in Specific Reaction Types
Once immobilized, the catalytic activity of the supported this compound would depend on the accessibility of the active sites. The benzimidazole core is known to participate in various catalytic transformations. For example, supported benzimidazole-based catalysts have been explored for oxidation and reduction reactions. The specific catalytic activity would need to be experimentally determined, but potential applications could mirror those of its homogeneous counterparts, with the added benefit of catalyst recyclability.
Biological Interactions and Molecular Mechanisms
Target-Specific Molecular Interactions
The benzimidazole (B57391) core and its substituents can engage in hydrogen bonding, π–π stacking, and hydrophobic interactions, leading to specific binding with enzymes, receptors, and nucleic acids.
Enzyme Inhibition Mechanisms (e.g., Integrase)
Benzimidazole derivatives are recognized as inhibitors of various enzymes critical to the lifecycle of pathogens and the pathophysiology of diseases. A prominent example is the inhibition of Human Immunodeficiency Virus (HIV-1) integrase, an essential enzyme for viral replication. nih.gov
The mechanism of integrase inhibition by related compounds often involves blocking the strand transfer step of viral DNA integration into the host genome. nih.gov Molecular docking studies of various benzimidazole-based inhibitors suggest that the heterocyclic ring system plays a crucial role in binding to the enzyme's active site. For many integrase inhibitors, a key feature is the ability to chelate divalent magnesium ions (Mg²⁺) within the enzyme's catalytic core, a mechanism that could potentially be accessible to compounds with appropriately positioned heteroatoms.
Beyond integrase, the benzimidazole scaffold has been identified in inhibitors of other enzyme classes:
Kinases: Certain derivatives act as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2, which are crucial in cancer cell signaling pathways. mdpi.com
Cholinesterases: Benzimidazole-carboxamides have been shown to exhibit moderate anticholinesterase activity, a target relevant to Alzheimer's disease. mdpi.comorientjchem.org
Carbonic Anhydrases: Specific benzimidazole-containing sulfonamides have demonstrated potent and selective inhibition of human carbonic anhydrase isoforms II and VII. researchgate.net
Receptor Binding Affinities and Modulatory Effects
The benzimidazole framework is a common pharmacophore in ligands designed for central nervous system (CNS) receptors, particularly serotonin (B10506) and GABAₐ receptors.
Serotonin Receptors: Various series of benzimidazole derivatives have been developed as potent antagonists for serotonin 5-HT₄ and 5-HT₆ receptors. nih.govnih.gov Structure-activity relationship (SAR) studies and molecular modeling have elucidated the key interactions responsible for high-affinity binding. For 5-HT₆ receptor antagonists, a common binding mode involves the protonated basic nitrogen of a side chain (e.g., in a piperazine (B1678402) ring) forming an ionic bond with an aspartate residue (D3.32) in the receptor's transmembrane domain 3. acs.org The benzimidazole ring itself can form hydrogen bonds with other residues, such as asparagine (N6.55), contributing to the stability of the ligand-receptor complex. nih.govacs.org
GABAₐ Receptors: Molecular docking studies of a related compound, 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one, have suggested favorable binding to the α-subunit-containing GABAₐ receptors. nih.gov The analysis indicated preferential binding to subtypes associated with anxiety (α2- and α3-containing) over the subtype linked to sedation (α1-containing), with a calculated binding energy of -8 kcal/mol for the α2β2γ2 isoform. nih.gov
| Compound Class | Target Receptor | Activity | Key Interacting Residues (Predicted) | Binding Affinity (Ki) |
|---|---|---|---|---|
| Benzimidazole-4-carboxamides | Serotonin 5-HT₄ | Antagonist | - | 0.11 - 2.9 nM |
| Benzimidazole-piperazines | Serotonin 5-HT₆ | Antagonist | D3.32, N6.55 | - |
| Benzimidazole-oxazolidinone | GABAₐ (α2β2γ2) | Modulator (Predicted) | - | -8 kcal/mol (Binding Energy) |
Nucleic Acid Binding Interactions
The planar, aromatic nature of the benzimidazole ring system makes it an effective DNA-binding agent. Numerous studies have shown that dicationic benzimidazole derivatives preferentially bind to the minor groove of DNA, particularly at sequences rich in adenine-thymine (A-T) base pairs. nih.govlshtm.ac.uk This binding is stabilized by a combination of van der Waals forces, hydrophobic interactions, and the formation of hydrogen bonds between the benzimidazole's N-H groups and the A-T base pairs in the groove. nih.gov This interaction can interfere with DNA replication and transcription, forming the basis for the antimicrobial and antiparasitic activity of some of these compounds. researchgate.net Biophysical techniques such as circular dichroism and thermal denaturation assays have confirmed that this binding can increase the thermal stability of the DNA duplex. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity and for optimizing lead compounds into potent drug candidates. For benzimidazoles, modifications at several positions on the bicyclic core and its side chains have profound effects on molecular interactions. researchgate.net
Impact of Benzimidazole Core Modifications on Interaction Profiles
Substitutions on the benzimidazole nucleus, particularly at the N-1, C-2, C-5, and C-6 positions, significantly modulate the compound's interaction profile and biological activity. nih.govnih.gov
N-1 Position: Alkylation or arylation at the N-1 position can alter the compound's lipophilicity and steric profile, influencing its ability to fit into a binding pocket. For example, the introduction of bulky or flexible side chains at N-1 is a common strategy in the design of receptor antagonists and enzyme inhibitors. nih.govnih.gov
C-2 Position: The C-2 position is the most frequently substituted and is a key determinant of activity. Attaching different aryl, alkyl, or heterocyclic groups can orient the molecule towards different biological targets. For instance, a 2-aminophenyl substitution has been linked to antimicrobial activity, while other 2-aryl groups are found in anti-HCV agents. ijrpc.com
C-5/C-6 Positions: Modifications on the benzene (B151609) ring portion of the core, such as the introduction of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃), can significantly impact electronic properties and binding affinity. wikipedia.org A nitro group at the 5-position is a critical feature for the high analgesic potency of the nitazene (B13437292) class of benzimidazole opioids. wikipedia.org
| Position | Substitution Type | Observed Effect on Biological Activity | Example Target Class |
|---|---|---|---|
| N-1 | Heterocyclic substitutions | Influences anti-inflammatory effects | Bradykinin Receptors |
| C-2 | Substituted phenyl groups | Modulates anti-HCV activity | HCV NS5B Polymerase |
| C-5 | Nitro (-NO₂) group | Dramatically increases analgesic potency | μ-Opioid Receptor |
| C-5/C-6 | Carboxamide or sulfonyl groups | Confers cannabinoid receptor antagonism | Cannabinoid Receptors |
Role of the Aminoalcohol Moiety in Molecular Recognition
The 2-amino-2-(...)-ethan-1-ol side chain is a critical feature of the title compound, providing functional groups essential for specific molecular recognition. This moiety contains both a basic amino group and a polar hydroxyl group, which can participate in key intermolecular interactions.
Amino Group (-NH₂): The primary amine is a basic center that will be protonated at physiological pH (-NH₃⁺). This positive charge allows for the formation of strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a target's binding site. This type of electrostatic interaction is a powerful anchoring point for many ligands, as seen in the interaction between serotonin receptor antagonists and aspartate residues. acs.org
Hydroxyl Group (-OH): The alcohol function can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen lone pairs). This versatility allows it to form specific hydrogen bonds with a variety of functional groups on a biological target, including backbone carbonyls and the side chains of residues like serine, threonine, asparagine, or glutamine. These directional interactions are fundamental for achieving high binding affinity and selectivity.
In the context of 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol, the aminoalcohol moiety is poised to establish a network of electrostatic and hydrogen-bonding interactions within a binding pocket, complementing the hydrophobic and potential π-stacking interactions provided by the benzimidazole core. This combination of features underpins the potential for this compound and its derivatives to engage in specific and high-affinity interactions with a range of biological targets.
Cellular Pathway Modulation (Non-Clinical Focus)
There is no specific information available in the scientific literature regarding the modulation of cellular pathways by this compound. Research has been conducted on other benzimidazole derivatives, which have been shown to influence pathways such as androgen receptor signaling and microtubule dynamics. However, these findings cannot be directly attributed to this compound without specific experimental evidence.
Antimicrobial Action Mechanisms
Detailed studies on the antimicrobial action mechanisms of this compound, including its potential effects on bacterial enzymes or cell wall synthesis, have not been reported. The benzimidazole scaffold is a core component of many compounds with established antimicrobial properties, but the specific contributions of the 2-amino and 1-ethanol substitutions of the target compound to any antimicrobial activity are yet to be determined. Research on structurally related 2-alkanamino benzimidazole derivatives has indicated antimicrobial potential within this class of compounds, though the subject compound of this article was not included in those studies.
Anticancer Action Mechanisms
The specific anticancer action mechanisms of this compound have not been elucidated in published research. Consequently, there is no available data on its potential for molecular target inhibition or perturbation of the cell cycle in cancer cell lines. The general class of benzimidazoles includes numerous compounds investigated for their anticancer effects, which are known to act through various mechanisms such as inhibiting topoisomerase or targeting specific kinases. nih.govnveo.org Without dedicated studies, it is not possible to ascertain if this compound possesses similar properties.
Antiviral Action Mechanisms
There is no scientific literature available that describes the antiviral action mechanisms of this compound. While some benzimidazole-containing structures have been explored as potential antiviral agents, the efficacy and mechanism of this specific compound against any virus have not been documented.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of benzimidazole (B57391) derivatives. electrochemsci.orgnih.gov These methods provide detailed information about the electronic and structural characteristics of molecules.
The electronic structure of a molecule is fundamental to its reactivity and interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity and the ability of a molecule to engage in charge transfer processes. electrochemsci.org For benzimidazole derivatives, the HOMO is typically distributed over the electron-rich benzimidazole ring system, while the LUMO is often located on the imidazole (B134444) moiety and adjacent substituents. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. electrochemsci.org
Mulliken charge distribution analysis helps in identifying the electrostatic potential of the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. electrochemsci.org In 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol, the nitrogen atoms of the imidazole ring are expected to carry negative charges, making them potential sites for hydrogen bonding and coordination with metal ions.
Table 1: Representative Quantum Chemical Properties of Benzimidazole Derivatives
| Parameter | Description | Typical Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 eV |
Note: These values are representative and can vary based on the specific derivative and computational method used.
Theoretical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. nih.gov For benzimidazole derivatives, methods like GIAO/DFT are employed to calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N), aiding in the correct assignment of complex spectra, especially in cases of tautomerism where signals may be averaged. beilstein-journals.org Similarly, theoretical calculations can predict vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), providing a deeper understanding of the molecular structure and bonding. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic picture of molecular behavior, from conformational changes to interactions with biological macromolecules. nih.govmdpi.comsemanticscholar.org
The benzimidazole scaffold can exhibit annular tautomerism, where a proton can migrate between the two nitrogen atoms of the imidazole ring. nih.govencyclopedia.pub This equilibrium is influenced by the nature and position of substituents, as well as the solvent environment. epa.gov Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.net
Furthermore, the side chain of this compound has rotational freedom, leading to various possible conformations. Conformational analysis helps identify the low-energy conformers that are most likely to be populated and are relevant for biological activity. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. ctppc.orgresearchgate.net For benzimidazole derivatives, docking studies have been extensively performed to explore their binding modes with various biological targets, including enzymes like kinases, nih.govimist.ma topoisomerase, tandfonline.com and structural proteins like tubulin. nih.govnih.gov
These studies have shown that the benzimidazole ring often engages in π-π stacking interactions with aromatic amino acid residues in the active site. nih.gov The amino and hydroxyl groups of the side chain in this compound are capable of forming crucial hydrogen bonds with the receptor, which can significantly contribute to the binding affinity. ukm.my
Table 2: Examples of Ligand-Target Docking Studies with Benzimidazole Derivatives
| Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Topoisomerase II | 1JIJ | Asp, Gly, Ser | -9.0 to -10.0 |
| Beta-tubulin | 1SA0 | Cys241, Asn258, Lys352 | -7.0 to -8.5 |
| EGFR Kinase | 2J6M | Met793, Leu718, Asp855 | -7.5 to -8.5 |
Note: The data presented are illustrative of typical findings for benzimidazole derivatives and are not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) Methodologies and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govlongdom.orgresearchgate.netnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity. nih.gov
For benzimidazole derivatives, QSAR models have been developed for various activities, including antimicrobial and anticancer effects. longdom.orgnih.gov These models often employ a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
Commonly used descriptors include:
Topological descriptors: Such as the Wiener index and Balaban index, which describe the connectivity of the molecule. researchgate.net
Electronic descriptors: Including HOMO and LUMO energies, dipole moment, and atomic charges, which relate to the molecule's electronic properties. imist.ma
Steric descriptors: Like molecular weight and molar refractivity, which are related to the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule. crpsonline.com
Table 3: Common Molecular Descriptors Used in QSAR Studies of Benzimidazole Derivatives
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Topological | Wiener Index (W) | Molecular branching and size |
| Electronic | HOMO Energy (EHOMO) | Electron-donating ability |
| Electronic | Dipole Moment (µ) | Molecular polarity |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
These computational and theoretical approaches provide a powerful lens through which to view the chemical and potential biological properties of this compound, guiding further experimental investigation and rational drug design efforts.
Applications in Advanced Materials Science
Polymer Stabilization and Modification
Research into the application of 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol as a polymer additive has focused on its potential to enhance the durability and performance of various polymeric materials. The benzimidazole (B57391) moiety is known for its ability to act as a UV absorber and antioxidant, properties that are crucial for preventing the degradation of polymers when exposed to environmental stressors such as heat, light, and oxygen.
The incorporation of this compound into polymer matrices is being explored to improve their thermal stability and resistance to photo-oxidative degradation. The amino and hydroxyl functional groups present in the molecule can also facilitate its chemical integration into polymer chains, leading to permanent modification and long-lasting stabilizing effects. Studies in this area are ongoing, with a focus on quantifying the improvements in polymer lifespan and performance metrics.
Functional Materials Development (e.g., sensors, optical materials)
The unique structural features of this compound make it a candidate for the development of novel functional materials. The benzimidazole core is a well-established fluorophore, and its derivatives are often investigated for their sensing capabilities. The amino and hydroxyl groups can serve as binding sites for various analytes, potentially leading to changes in the compound's photophysical properties upon interaction. This mechanism forms the basis for the design of chemosensors for the detection of metal ions, anions, and other small molecules.
In the realm of optical materials, the compound's fluorescent properties are of particular interest. Research is being conducted to evaluate its potential use in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and security inks. The ability to tune the emission wavelength through chemical modification of the benzimidazole structure is a key area of investigation for creating materials with specific optical characteristics.
Investigation of Optical and Electronic Properties
A fundamental understanding of the optical and electronic properties of this compound is essential for its application in advanced materials. Spectroscopic studies are employed to characterize its absorption and emission spectra, quantum yield, and fluorescence lifetime. These parameters provide insights into the molecule's behavior in different chemical environments and its suitability for various optical applications.
Advanced Analytical Methodologies for Research Characterization
Crystallographic Techniques
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at an atomic level. By diffracting X-rays off a single crystal of the compound, one can determine the precise three-dimensional coordinates of every atom. This analysis yields exact bond lengths, bond angles, and torsional angles.
For a molecule like 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol, crystallography would be crucial for understanding its conformational preferences and the nature of its intermolecular interactions. The technique would reveal how the molecules pack in the crystal lattice, stabilized by a network of hydrogen bonds involving the imidazole (B134444) N-H group, the primary amine, and the hydroxyl group. mdpi.com Studies on similar crystalline structures, such as 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, demonstrate how both the benzimidazole (B57391) and solvent molecules can act as hydrogen bond donors and acceptors, defining the crystal packing. mdpi.com
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of synthesized compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses, where a nonpolar stationary phase is used with a polar mobile phase.
In a typical RP-HPLC setup for a benzimidazole derivative, the compound is dissolved in a suitable solvent and injected into the system. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase (e.g., a mixture of water and acetonitrile). The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic feature used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. Method validation ensures the reliability of the results, focusing on parameters like linearity, precision, and accuracy nih.gov. For instance, a developed analytical method for a hair dye ingredient showed excellent linearity (r² > 0.999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%) nih.gov.
The table below outlines typical conditions for an RP-HPLC method developed for the analysis of compounds containing the imidazole moiety.
| Parameter | Typical Condition |
|---|---|
| Column | Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Water: Acetonitrile (95:5 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm researchgate.netimpactfactor.org |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides an empirical validation of a compound's chemical formula. The process involves combusting a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and measured, allowing for the calculation of the percentage composition of each element.
For this compound (C₉H₁₁N₃O), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. The experimental results from an elemental analyzer should closely match these theoretical values, typically within a ±0.4% margin, to confirm the compound's elemental integrity and purity. This comparison is a critical checkpoint in the characterization of a newly synthesized molecule. For example, elemental analysis of a related benzimidazole derivative showed found values (C, 73.85%; H, 4.68%; N, 21.55%) that were in excellent agreement with the calculated values (C, 73.83%; H, 4.65%; N, 21.52%) niscpr.res.in.
The following table presents the theoretical elemental composition for this compound and compares it with experimental data reported for a similar benzimidazole structure.
| Element | Theoretical % for C₉H₁₁N₃O | Found % for a Derivative (C₁₇H₁₃N₅O₂) ijrpc.com |
|---|---|---|
| Carbon (C) | 60.99% | 63.89% |
| Hydrogen (H) | 6.26% | 4.08% |
| Nitrogen (N) | 23.71% | 21.96% |
| Oxygen (O) | 9.03% | - |
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of benzimidazole (B57391) derivatives has been a subject of extensive research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. mdpi.comrsc.org Future research on 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol could benefit from the exploration of novel synthetic pathways and advanced catalytic systems.
Current synthetic strategies for the benzimidazole core often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes. enpress-publisher.comarabjchem.org While effective, these methods can sometimes require harsh reaction conditions. nih.gov Future work could focus on the development of greener synthetic routes, potentially utilizing microwave-assisted synthesis or novel catalysts to improve yields and reduce reaction times. mdpi.com The use of heterogeneous catalysts, such as metal oxide nanoparticles (e.g., ZnO, Fe2O3, MnO2), has shown promise in the synthesis of other benzimidazole derivatives and could be adapted for this specific compound. rsc.orgsemanticscholar.org These catalysts offer advantages such as ease of separation and recyclability, contributing to more sustainable chemical processes. semanticscholar.org
Furthermore, the exploration of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production of this compound and its analogues. nih.gov This approach not only simplifies the experimental procedure but also minimizes waste generation.
A comparative analysis of various catalytic systems could be systematically undertaken to identify the optimal conditions for the synthesis of this specific molecule. The table below outlines potential catalytic systems for investigation based on literature for related benzimidazole compounds.
| Catalyst Type | Potential Advantages | Key Research Focus |
| Metal Halides and Nitrates | Readily available and effective for condensation reactions. researchgate.net | Optimization of reaction conditions (solvent, temperature) to maximize yield and purity. |
| Nanoparticle Catalysts (e.g., ZnO, Fe2O3) | High surface area, potential for high catalytic activity, and recyclability. rsc.orgsemanticscholar.org | Investigation of catalyst loading, particle size effects, and reusability over multiple cycles. |
| Green Catalysts (e.g., Er(OTf)3) | Environmentally friendly, often allowing for solvent-free or aqueous reaction conditions. mdpi.com | Exploration of catalyst efficiency in aqueous media and under microwave irradiation. |
| Solid-State Acid Catalysts | Can facilitate reactions in a single vessel with high yields. researchgate.net | Development of novel solid-state acid catalysts for the specific synthesis of amino alcohol substituted benzimidazoles. |
Expansion of Molecular Interaction Studies and Target Discovery
Understanding the molecular interactions of this compound with biological macromolecules is crucial for identifying its potential therapeutic targets. Future research should focus on expanding these studies to a wider range of proteins and nucleic acids. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and thermodynamics.
For instance, studies on similar benzimidazole derivatives have revealed interactions with serum albumins, which can influence the pharmacokinetic properties of a compound. researchgate.net A detailed investigation into the binding of this compound to human and bovine serum albumin would provide valuable insights into its potential distribution and transport in biological systems.
Furthermore, the benzimidazole scaffold is known to interact with various enzymes. nih.gov Target discovery efforts could involve screening this compound against a panel of kinases, proteases, and other enzymes implicated in disease pathways. For example, some benzimidazole derivatives have been investigated as inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis, a key target in the development of new antitubercular agents. nih.gov Molecular docking and subsequent enzymatic assays could be employed to explore similar possibilities for this compound.
The following table summarizes potential molecular targets for investigation based on the known activities of the broader benzimidazole class of compounds.
| Potential Molecular Target | Rationale for Investigation | Proposed Experimental Approach |
| Serum Albumins (e.g., HSA, BSA) | To understand pharmacokinetic properties like distribution and half-life. | Fluorescence quenching studies, Circular Dichroism (CD) spectroscopy, Molecular docking. researchgate.net |
| Tubulin | Benzimidazoles are known to bind to the colchicine (B1669291) site of tubulin, inhibiting microtubule polymerization. tandfonline.com | In vitro tubulin polymerization assays, Molecular docking, and cell-based assays for mitotic arrest. |
| Kinases | Many kinase inhibitors incorporate a benzimidazole scaffold. | Kinase activity assays against a panel of cancer-related kinases. |
| Viral Polymerases | Some benzimidazole derivatives inhibit viral RNA polymerases, such as that of the hepatitis C virus. ijrpc.com | In vitro viral polymerase activity assays. |
| Bacterial Enzymes (e.g., DprE1) | The benzimidazole core is present in some antibacterial agents. nih.gov | Enzymatic assays with purified bacterial enzymes, antimicrobial susceptibility testing. |
Integration of Advanced Computational Design in Compound Development
Advanced computational tools are indispensable in modern drug discovery and development for the rational design of new molecules with improved properties. Future research on this compound should leverage these in silico methods to guide the synthesis of new derivatives with enhanced activity and optimized pharmacokinetic profiles.
Molecular docking studies can be employed to predict the binding modes and affinities of this compound and its analogues with various biological targets. researchgate.net This can help in prioritizing which derivatives to synthesize and test experimentally. For example, docking studies have been used to identify potential benzimidazole-based inhibitors for targets in Mycobacterium tuberculosis and SARS-CoV-2. nih.govresearchgate.net
Molecular dynamics (MD) simulations can provide a deeper understanding of the stability of the ligand-protein complex over time, revealing key interactions and conformational changes that are not apparent from static docking poses. researchgate.net This information is crucial for understanding the mechanism of action at a molecular level.
In addition to predicting biological activity, computational methods can also be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netmdpi.com Early in silico prediction of these properties can help in identifying and mitigating potential liabilities, thereby reducing the likelihood of late-stage failures in the drug development pipeline.
The following table outlines a potential computational workflow for the development of new derivatives of this compound.
| Computational Method | Objective | Expected Outcome |
| Molecular Docking | Predict binding affinity and orientation of derivatives in the active site of a target protein. researchgate.net | A ranked list of potential derivatives with high binding scores, guiding synthetic efforts. |
| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-protein complex and identify key interactions. researchgate.net | Detailed understanding of the dynamic interactions and conformational changes upon binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity. | Predictive models to estimate the activity of unsynthesized compounds. |
| In Silico ADMET Prediction | Evaluate drug-likeness and potential toxicity of new derivatives. mdpi.com | Early identification of compounds with favorable pharmacokinetic and safety profiles. |
Innovative Applications in Material Science and Bio-sensing
The benzimidazole scaffold, with its rigid and planar structure, possesses interesting photophysical and electronic properties that make it a candidate for applications in material science. researchgate.net Future research could explore the potential of this compound and its derivatives in the development of novel organic materials.
For instance, benzimidazole derivatives have been investigated as n-type semiconductors in organic field-effect transistors (OFETs). researchgate.net The electronic properties of these materials can be tuned by modifying the substituents on the benzimidazole ring. researchgate.net The amino alcohol side chain of the title compound could offer unique opportunities for hydrogen bonding and self-assembly, which are important for creating ordered structures in thin films.
Furthermore, the fluorescent properties of some benzimidazole derivatives make them suitable for use as sensors. The interaction of the benzimidazole core with specific analytes can lead to changes in fluorescence intensity or wavelength, enabling the detection of these analytes. The amino and hydroxyl groups on the side chain of this compound could be functionalized to create selective binding sites for ions or small molecules, forming the basis of a chemosensor.
Theoretical studies have also explored the use of benzimidazole derivatives as energetic materials, where the stability and explosive properties are influenced by the nature and position of substituents. nih.govbohrium.com While this is a niche area, the fundamental properties of the benzimidazole nucleus warrant consideration in this context.
| Area of Application | Potential Role of this compound | Key Research Questions |
| Organic Electronics | As a building block for n-type semiconducting materials. researchgate.net | What are the charge transport properties of this compound and its derivatives? How can the side chain be modified to improve performance in OFETs? |
| Bio-sensing | As a fluorescent probe for the detection of specific analytes. | Can the fluorescence of this compound be modulated by the presence of metal ions or biomolecules? Can it be functionalized to create a selective sensor? |
| Self-Assembling Materials | The hydrogen bonding capabilities of the amino alcohol side chain could drive the formation of supramolecular structures. | What are the self-assembly properties of this compound in different solvents? Can it form gels or liquid crystals? |
Investigation of Emerging Biological Pathways at the Molecular Level
The diverse biological activities reported for benzimidazole derivatives suggest that they may interact with a wide range of biological pathways. nih.gov Future research should aim to move beyond phenotypic screening and delve into the molecular mechanisms by which this compound exerts its effects.
Transcriptomic and proteomic approaches can be used to identify changes in gene and protein expression in cells treated with the compound. This can provide clues about the biological pathways that are perturbed. For example, if treatment with the compound leads to the upregulation of genes involved in apoptosis, this would suggest that it may have potential as an anticancer agent.
Further investigation could then focus on specific signaling pathways. For instance, if the compound is found to have anti-inflammatory properties, studies could be conducted to determine if it inhibits key inflammatory pathways such as the NF-κB or MAPK pathways. The use of specific inhibitors and activators of these pathways, in combination with the compound, can help to elucidate the exact mechanism of action.
The structural similarity of the benzimidazole nucleus to purine (B94841) bases suggests that it may interact with enzymes that bind purines, such as kinases and polymerases. arabjchem.org A systematic investigation of the effect of this compound on a panel of these enzymes could uncover novel biological activities.
| Biological Pathway | Rationale for Investigation | Proposed Experimental Approach |
| Apoptosis | Many anticancer drugs induce apoptosis. Benzimidazole derivatives have shown pro-apoptotic activity. | Cell viability assays, flow cytometry for apoptosis detection (e.g., Annexin V/PI staining), Western blotting for apoptotic markers (e.g., caspases, Bcl-2 family proteins). |
| Inflammatory Signaling (e.g., NF-κB, MAPK) | Benzimidazole derivatives have been reported to have anti-inflammatory effects. nih.gov | Measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), reporter gene assays for NF-κB and AP-1 activity, Western blotting for phosphorylated signaling proteins. |
| Cell Cycle Regulation | Compounds that interfere with the cell cycle are potential anticancer agents. | Flow cytometry for cell cycle analysis, Western blotting for cell cycle regulatory proteins (e.g., cyclins, CDKs). |
| DNA Damage Response | Some compounds exert their effects by causing DNA damage. | Comet assay, γ-H2AX staining to detect DNA double-strand breaks. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yields?
- Answer : The compound can be synthesized via condensation of 1H-benzo[d]imidazol-2-amine with amino-alcohol precursors under reflux conditions. For example, a reported method involves reacting 1-(1H-benzo[d]imidazol-2-yl)ethan-1-ol derivatives with ammonia or substituted amines in the presence of anhydrous potassium carbonate, achieving yields of 60–75% after recrystallization . Key optimizations include maintaining stoichiometric ratios (1:1.2 amine to benzimidazole), temperature control (80–100°C), and solvent selection (dioxane or acetonitrile) to suppress side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Answer : ¹H/¹³C NMR is critical for confirming the benzimidazole core (aromatic protons at δ 7.2–8.1 ppm) and ethanolamine sidechain (CH₂OH at δ 3.4–4.2 ppm). FTIR identifies NH/OH stretches (3200–3500 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹). HRMS provides exact mass validation (e.g., m/z 204.1002 for C₉H₁₂N₃O⁺). For crystalline samples, X-ray diffraction using SHELX or OLEX2 resolves bond angles and hydrogen-bonding networks .
Q. What in vitro assays are typically used to evaluate the biological activity of this compound and its derivatives?
- Answer : Antifungal activity is assessed via broth microdilution (MIC values against Candida albicans), while DNA-binding studies employ UV-Vis titration (hypochromicity at 260 nm) and fluorescence quenching. For example, benzimidazole analogs demonstrated MIC values of 8–32 µg/mL and intercalation constants (Kₐ) of 1.2–3.5 × 10⁴ M⁻¹ .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the optoelectronic and pharmacological properties of derivatives?
- Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 3.8–4.2 eV for benzimidazole derivatives), dipole moments, and charge transfer efficiency. Studies on similar Schiff bases correlated computed electron density maps with experimental fluorescence quantum yields (Φ = 0.45–0.62), guiding the design of derivatives with enhanced nonlinear optical (NLO) responses .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Answer : Disorder in the ethanolamine sidechain and solvent inclusion in crystal lattices complicate refinement. Using SHELXL with PART instructions and anisotropic displacement parameters resolves disorder, while OLEX2’s graphical tools validate hydrogen bonds (e.g., O–H···N distances of 2.6–2.8 Å). High-resolution data (≤1.0 Å) is critical for accurate thermal parameter modeling .
Q. How do structural modifications (e.g., substituent effects) influence the compound’s pharmacological profile?
- Answer : Electron-withdrawing groups (e.g., –Cl) on the benzimidazole ring enhance DNA-binding affinity (ΔTm = +4°C for chloro-substituted analogs), while N-alkylation improves metabolic stability. SAR studies show that 2-aminoethyl derivatives exhibit 3-fold higher antifungal activity than methyl analogs due to increased membrane permeability (logP = 1.8 vs. 2.5) .
Q. What strategies enable high-throughput synthesis and screening of derivatives for drug discovery?
- Answer : Parallel synthesis using automated reactors generates substituent libraries (e.g., aryl, alkyl, heterocyclic groups). High-throughput screening employs 96-well microplates with fluorogenic substrates (e.g., resazurin for viability assays) and robotic liquid handlers. For example, IC₅₀ values against α-glycosidase were determined for 48 derivatives in <24 hours .
Methodological Considerations
- Synthetic Optimization : Use CBr₄ as a catalyst for one-pot synthesis to reduce steps and improve atom economy (yield increase from 55% to 78%) .
- Crystallography : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results with triplicate experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
